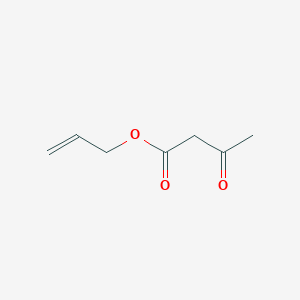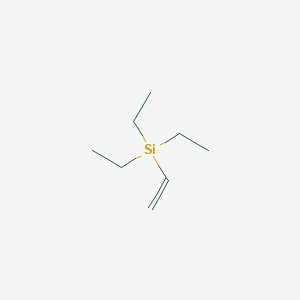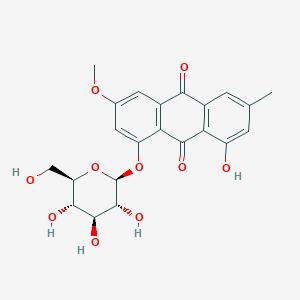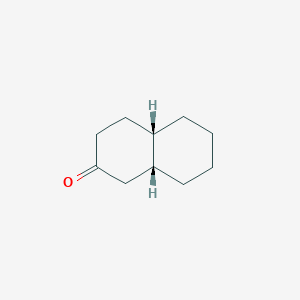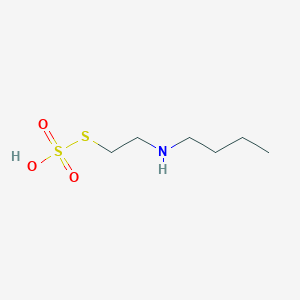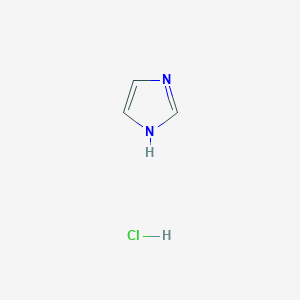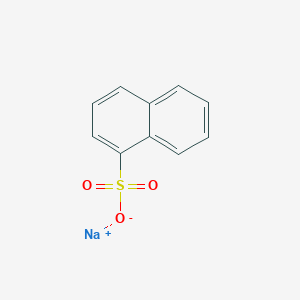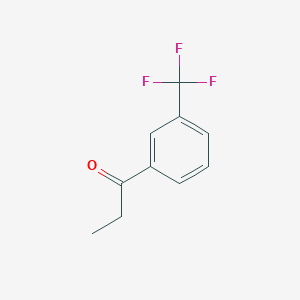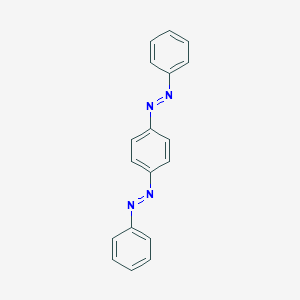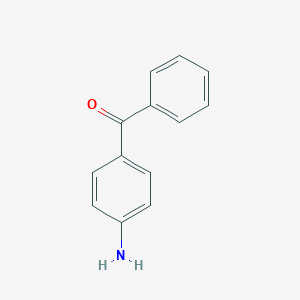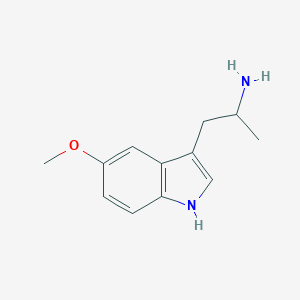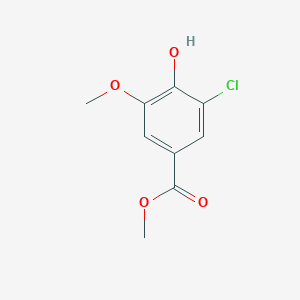
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate, also known as chlorogenic acid methyl ester, is a natural compound found in various plants, such as coffee, tea, and fruits. It has gained attention in the scientific community for its potential therapeutic benefits and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate exerts its effects through various mechanisms, including the inhibition of reactive oxygen species, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, the improvement of glucose metabolism, and the enhancement of endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 3-chloro-4-hydroxy-5-methoxybenzoate in lab experiments include its low toxicity and its availability in natural sources. However, its low solubility in water and its instability under certain conditions can be limitations for its use in certain experiments.
Zukünftige Richtungen
Future research on methyl 3-chloro-4-hydroxy-5-methoxybenzoate should focus on its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and diabetes. Additionally, further studies should investigate its mechanisms of action and its potential interactions with other compounds. Finally, the development of novel methods for the synthesis and purification of methyl 3-chloro-4-hydroxy-5-methoxybenzoate can improve its availability and facilitate its use in various applications.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate has been studied for its potential therapeutic benefits in various fields, including cancer research, cardiovascular disease, and diabetes. It has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties.
Eigenschaften
CAS-Nummer |
1205-50-1 |
|---|---|
Produktname |
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate |
Molekularformel |
C9H9ClO4 |
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
methyl 3-chloro-4-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C9H9ClO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,1-2H3 |
InChI-Schlüssel |
ONPNTTNXLNYIJM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)Cl)O |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)Cl)O |
Andere CAS-Nummern |
1205-50-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

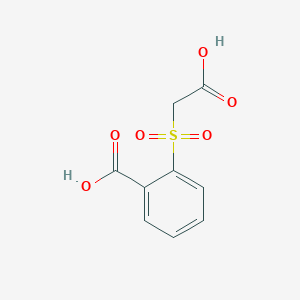
![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)
